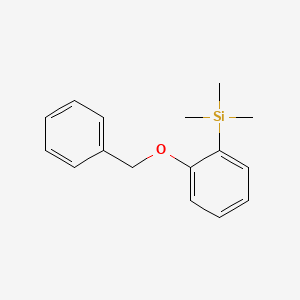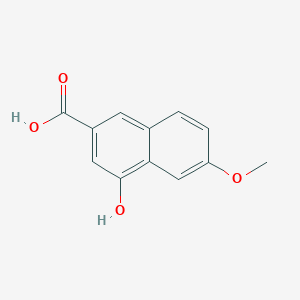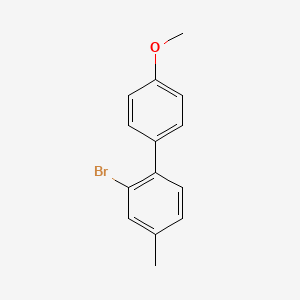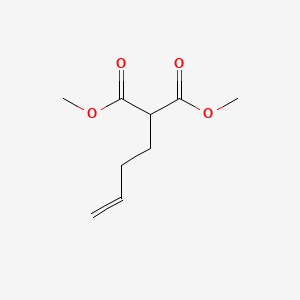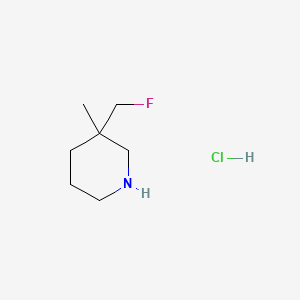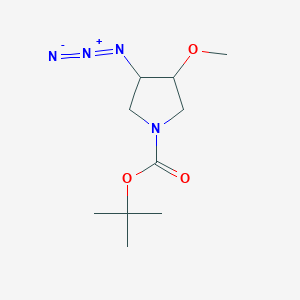
N,N-diethyl-2-hydroxy-6-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-2-hydroxy-6-methylbenzamide is an organic compound known for its applications in various fields, including chemistry, biology, and industry. It is a derivative of benzamide and is characterized by the presence of diethyl groups and a hydroxyl group attached to the benzene ring. This compound is structurally related to other benzamides and has unique properties that make it valuable for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-hydroxy-6-methylbenzamide typically involves the reaction of 2-hydroxy-6-methylbenzoic acid with diethylamine. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the amide bond. Common catalysts include copper-based metal-organic frameworks, which promote oxidative couplings and result in high yields of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures efficient production with minimal waste. The process is designed to be environmentally friendly, considering factors such as atom economy and reaction mass efficiency .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-hydroxy-6-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide bond can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N,N-diethyl-2-hydroxy-6-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and insect repellent properties.
Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.
Industry: Utilized in the production of polymers, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of N,N-diethyl-2-hydroxy-6-methylbenzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interact with receptors, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N,N-diethyl-2-hydroxy-6-methylbenzamide can be compared to other benzamide derivatives, such as:
N,N-diethyl-3-methylbenzamide: Known for its use as an insect repellent (DEET).
N,N-dimethylbenzamide: Used in various chemical applications.
N,N-diethylformamide: Utilized as a solvent in organic synthesis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N,N-diethyl-2-hydroxy-6-methylbenzamide |
InChI |
InChI=1S/C12H17NO2/c1-4-13(5-2)12(15)11-9(3)7-6-8-10(11)14/h6-8,14H,4-5H2,1-3H3 |
InChI Key |
WVWFZXQGJJUNOP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=CC=C1O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-5-methoxy-6-[(3R)-3-methylmorpholin-4-yl]pyrimidine-4-carbaldehyde](/img/structure/B14770325.png)
![5-methoxy-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14770336.png)




